molecular formula C9H20N2O B2609217 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine CAS No. 1339102-21-4

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine

Cat. No.: B2609217
CAS No.: 1339102-21-4
M. Wt: 172.272
InChI Key: VGATYYQXQCLVHN-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol This compound is characterized by the presence of an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-methylpropan-2-amine with 1,4-oxazepane in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Chemical Reactions Analysis

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: The oxazepane ring can be hydrolyzed under acidic or basic conditions to yield corresponding amine and alcohol derivatives.

Scientific Research Applications

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and its implications .

Comparison with Similar Compounds

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-(1,4-oxazepan-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10)8-11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGATYYQXQCLVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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